Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate
Description
Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound featuring a fused pyridine-oxazine scaffold. Its molecular formula is C₁₀H₈N₂O₄, with an exact mass of 220.04627 g/mol . The structure comprises a pyridine ring fused to a 1,3-oxazine moiety, with a ketone group at position 4 and an ethyl carboxylate substituent at position 2.
Properties
CAS No. |
869299-07-0 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
ethyl 4-oxopyrido[2,3-d][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-2-15-10(14)8-12-7-6(9(13)16-8)4-3-5-11-7/h3-5H,2H2,1H3 |
InChI Key |
OJGWLMIHLRBAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=N2)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
A common approach to synthesizing pyrido-oxazine derivatives involves cyclocondensation reactions between aminopyridine precursors and carbonyl-containing reagents. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c]oxazine-1,8-diones are synthesized via the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism, where 5-acyl-4-pyrone-2-carboxylates react with 2,2-dimethoxyethylamine under reflux in toluene. While this method targets a different regioisomer, analogous conditions could be adapted for ethyl 4-oxo-4H-pyrido[2,3-d]oxazine-2-carboxylate by modifying the amine or carbonyl component.
| Parameter | Detail |
|---|---|
| Starting Material | 5-Acyl-4-pyrone-2-carboxylate |
| Nucleophile | 2,2-Dimethoxyethylamine |
| Solvent | Toluene or acetonitrile |
| Temperature | Reflux (110°C for toluene) |
| Reaction Time | 3–4 hours |
| Yield | 30–90% |
Deprotection and Ring-Closure Reactions
The synthesis of related compounds often involves deprotection steps to form reactive intermediates. For instance, 1-(2,2-dimethoxyethyl)-4-pyridones undergo acid-catalyzed deprotection (using HCl or formic acid) to generate aldehyde intermediates, which subsequently cyclize into oxazine rings. Applying this strategy to ethyl 4-oxo-4H-pyrido[2,3-d][1,oxazine-2-carboxylate would require:
-
Selective hydrolysis of protecting groups (e.g., dimethoxyethyl) under acidic conditions.
-
Intramolecular cyclization to form the oxazine ring, facilitated by heating or catalytic additives.
Optimization Strategies
Solvent and Catalyst Screening
The choice of solvent and catalyst significantly impacts reaction efficiency. In analogous syntheses, polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while acetic acid or ammonium acetate catalyzes ring-opening and cyclization steps. For example, the reaction of 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c]oxazine-1,8-dione with 3-aminopropan-1-ol in toluene-methanol mixtures yielded 75% product when catalyzed by acetic acid.
Temperature and Time Dependence
Prolonged heating (7–12 hours at 90°C) is often necessary to drive cyclization to completion. Lower temperatures result in incomplete reactions, while excessive heat may degrade sensitive intermediates.
Analytical and Characterization Data
Spectroscopic Confirmation
Chromatographic Purity
Flash chromatography with ethyl acetate as the eluent is effective for purifying crude products. High-performance liquid chromatography (HPLC) can confirm purity, with retention times varying by column and mobile phase.
Challenges and Limitations
-
Regioselectivity : Controlling the position of ring closure remains challenging due to the similarity of reactive sites on the pyridine scaffold.
-
Low Yields : Side reactions, such as over-hydrolysis or dimerization, often reduce yields, necessitating optimization of stoichiometry and reaction conditions.
-
Scalability : Batch-to-batch variability in cyclization steps may hinder large-scale production.
Applications and Derivatives
Ethyl 4-oxo-4H-pyrido[2,3-d][1,oxazine-2-carboxylate serves as a precursor for bioactive molecules. For instance, its ester group can be hydrolyzed to a carboxylic acid for further functionalization, while the oxazine ring participates in nucleophilic substitutions. Derivatives have shown potential in antibiotic and antiviral research .
Chemical Reactions Analysis
Reactivity with Binucleophiles
The oxazinone ring undergoes ring-opening with binucleophiles such as ethylenediamine or 3-aminopropan-1-ol. Key findings include:
-
Ammonium acetate/acetic acid-promoted reactions : Yield fused pyridomorpholinones via nucleophilic attack at the morpholinone carbonyl .
-
Aminolysis with o-phenylenediamine : Forms benzimidazole-fused pyridones (33–91% yields) after partial aromatization (Table 1) .
Table 1: Yields of benzimidazole-fused pyridones from o-phenylenediamine reactions
| Entry | Aryl Group (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1 | Ph | 6a | 71 |
| 2 | 4-MeOC₆H₄ | 6b | 91 |
| 3 | 4-ClC₆H₄ | 6c | 33 |
| 4 | 2-Thienyl | 6d | 42 |
Acylation and Substitution Reactions
The C-5 carbonyl group is reactive toward nucleophiles:
-
Pivaloyl-substituted analogs degrade under acidic conditions, losing the t-Bu group .
-
Ethyl ester hydrolysis : Selective hydrolysis of the C-2 COOEt group occurs in formic acid, yielding 3-hydroxy-3,4-dihydropyrido-oxazine-diones .
Cyclization and Heterocycle Formation
Under catalytic acetic acid, the compound participates in cascade cyclizations:
-
With 3-aminopropan-1-ol : Forms pyrazino-oxazine derivatives (e.g., 4a , 69% yield) via nucleophilic ring-opening and intramolecular cyclization .
-
Organocatalytic cascades : Reacts with cinnamyl aldehydes to generate hexahydrobenzo-pyridooxazines (53–86% yields) .
Spectroscopic and Structural Insights
-
¹H NMR : Downfield shifts (δ 5.81–5.84 ppm) for methylene protons adjacent to aromatic systems confirm benzimidazole fusion .
-
IR : Lactol tautomers show carbonyl stretches at 1673–1640 cm⁻¹ .
Limitations and Side Reactions
Biological Activity
Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₈N₂O₃
- CAS Number : 869299-07-0
- Molecular Weight : 180.17 g/mol
The compound features a pyrido[2,3-d][1,3]oxazine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrido[2,3-d][1,3]oxazine compounds exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that compounds within this class can inhibit cancer cell proliferation. For instance, certain derivatives have been identified as potential inhibitors of mutant IDH1 and IDH2 enzymes in cancer therapy .
- Anti-inflammatory Effects : The structural motifs present in these compounds suggest potential anti-inflammatory properties. A study highlighted that modifications to the ethyl group on the nitrogen atom significantly enhanced anti-inflammatory activity compared to methylated analogues .
The mechanisms through which this compound exhibits its biological effects are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism and inflammatory pathways .
- Receptor Modulation : Some derivatives have been shown to interact with various receptors, including those involved in cell signaling pathways critical for tumor growth and metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits IDH1/IDH2 mutant cancers | , |
| Anti-inflammatory | Reduces inflammation in cellular models | |
| Cytotoxicity | Exhibits cytotoxic effects on cancer cells |
Case Study: Anticancer Potential
A notable study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The study also explored the structure-activity relationship (SAR), revealing that certain substitutions on the pyridine ring enhanced potency against specific tumor types .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Ethyl 4-oxo-4H-pyrido[2,3-d][1,3]oxazine-2-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study conducted on several oxazine derivatives showed promising results in inhibiting the proliferation of cancer cells, suggesting that modifications to the compound's structure can enhance its efficacy against specific types of cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that this compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis, leading to cell lysis .
Enzyme Inhibition
Another application of this compound lies in its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways related to cancer progression and microbial growth. This property is particularly valuable in drug design for developing targeted therapies against resistant strains of bacteria and cancer cells .
Case Studies
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The ability to modify its structure allows researchers to explore a wide range of derivatives with enhanced biological activities.
Comparison with Similar Compounds
Key Observations :
- Replacement of the pyridine ring with a benzene ring (as in benzo[d][1,3]oxazine derivatives) reduces nitrogen content and alters electronic properties .
- Saturation of the oxazine ring (e.g., dihydro derivatives) increases flexibility and may influence binding affinity in biological systems .
Physicochemical Properties
Mechanistic Insights :
- Methyl-substituted derivatives show prolonged metabolic stability, making them candidates for drug development .
Q & A
Q. What experimental controls are essential when studying the compound’s reactivity?
- Methodological Answer :
- Blank Reactions : Exclude reactants to confirm no background degradation.
- Isotopic Controls : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent-mediated vs. inherent reactivity in NMR.
- Competition Experiments : Compare reactivity with analogs (e.g., methyl ester vs. ethyl ester) to assess electronic/steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
